![molecular formula C7H12N4O B1277854 5-Morpholino-1H-pyrazol-3-amine CAS No. 756814-98-9](/img/structure/B1277854.png)
5-Morpholino-1H-pyrazol-3-amine
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Overview
Description
5-Morpholino-1H-pyrazol-3-amine is a compound with potential applications in various fields of research and industries. It has a molecular formula of C7H12N4O and an average mass of 168.196 Da .
Synthesis Analysis
The synthesis of 5-Morpholino-1H-pyrazol-3-amine or similar compounds often involves reactions such as Ullmann and acylation . An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base has been reported . This procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .Molecular Structure Analysis
The molecular structure of 5-Morpholino-1H-pyrazol-3-amine consists of a pyrazole ring attached to a morpholine ring . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5-Morpholino-1H-pyrazol-3-amine or similar compounds often involve Ullmann and acylation reactions . These reactions are used for the decoration of the pyrazole ring .Scientific Research Applications
- 5AP derivatives have shown promising anticancer activity. For instance, compound 5AP 22 (3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine) exhibited significant cytotoxicity against HCT-116 cancer cells .
Anticancer Properties
Anti-Inflammatory Effects
Mechanism of Action
Target of Action
5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between 5-Morpholino-1H-pyrazol-3-amine and its targets needs further investigation.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.
Result of Action
It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that 5-Morpholino-1H-pyrazol-3-amine may have similar effects.
Safety and Hazards
properties
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSLDDVUHUPHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398985 |
Source
|
Record name | 5-Morpholino-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-1H-pyrazol-3-amine | |
CAS RN |
756814-98-9 |
Source
|
Record name | 5-Morpholino-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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